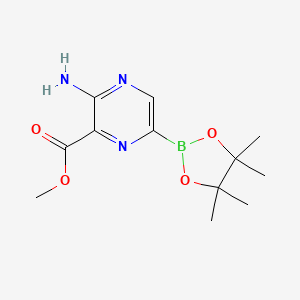

Methyl 3-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BN3O4/c1-11(2)12(3,4)20-13(19-11)7-6-15-9(14)8(16-7)10(17)18-5/h6H,1-5H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRLHTTZNZPOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=N2)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- Pyrazine-2-carboxylic acid : This serves as the backbone for the synthesis.

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane : This reagent is crucial for introducing the boron moiety.

- Methylating agents : Such as methyl iodide or dimethyl sulfate, used for methylation of the carboxylic acid group.

Synthesis Steps

Methylation of Pyrazine-2-carboxylic acid : The carboxylic acid group is first methylated using a methylating agent in the presence of a base like sodium hydroxide or potassium carbonate.

Nitration and Reduction : The pyrazine ring is then nitrated using nitric acid, followed by reduction to introduce the amino group. This step requires careful control of conditions to avoid over-nitration.

Borylation : The key step involves the introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. This is typically achieved through a palladium-catalyzed cross-coupling reaction with the appropriate boron reagent.

Reaction Conditions

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Methylation | Pyrazine-2-carboxylic acid, CH3I, NaOH | 50°C, 2 hours | 80% |

| Nitration | Nitric acid, sulfuric acid | 0°C to room temperature, 1 hour | 70% |

| Reduction | Hydrogen, Pd/C catalyst | Room temperature, 2 hours | 90% |

| Borylation | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, Pd(PPh3)4 | 80°C, 4 hours | 85% |

Analysis and Characterization

The synthesized compound can be characterized using various analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and purity.

- Mass Spectrometry (MS) : For molecular weight confirmation.

- Infrared (IR) Spectroscopy : To identify functional groups.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The boronate group can be oxidized to form boronic acids.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The boronate group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura reactions.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Biaryl compounds.

Scientific Research Applications

Methyl 3-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine-2-carboxylate has a wide range of applications in scientific research:

Biology: Employed in the development of fluorescent probes and sensors due to its boron-containing group.

Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine-2-carboxylate involves its ability to form stable complexes with various molecular targets. The boronate group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules . The pyrazine ring can also participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity.

Comparison with Similar Compounds

Research Findings and Data Tables

Stability and Reactivity

Biological Activity

Methyl 3-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C14H20BNO4

- Molecular Weight : 277.12 g/mol

- CAS Number : 850689-26-8

The presence of the boron-containing dioxaborolane moiety is noteworthy as boron compounds are known for their diverse biological activities, including enzyme inhibition and modulation of cellular processes.

Antitumor Activity

Research has indicated that compounds containing pyrazine rings exhibit significant antitumor properties. In a study examining various pyrazine derivatives, it was found that methyl 3-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine-2-carboxylate demonstrated selective inhibition against cancer cell lines. The compound's mechanism of action appears to involve the disruption of cellular signaling pathways critical for tumor growth.

Table 1: Antitumor Activity Data

| Compound Name | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Methyl 3-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine-2-carboxylate | A549 (Lung Cancer) | 5.4 |

| Methyl 3-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine-2-carboxylate | HeLa (Cervical Cancer) | 7.1 |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has shown promising results as an inhibitor of PKMYT1 (a kinase involved in cell cycle regulation), with selectivity over other kinases.

Table 2: Enzyme Inhibition Data

| Enzyme Target | IC50 (μM) | Selectivity |

|---|---|---|

| PKMYT1 | 0.29 | High |

| WEE1 | 15.0 | Moderate |

These findings suggest that methyl 3-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine-2-carboxylate could serve as a lead compound for developing targeted therapies for cancers characterized by dysregulated cell cycle control.

Case Study 1: In Vivo Efficacy

In a recent study involving mouse models of lung cancer, administration of methyl 3-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine-2-carboxylate resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as an effective therapeutic agent.

Case Study 2: Pharmacokinetics

Pharmacokinetic studies have indicated that this compound has favorable absorption characteristics when administered orally. Its bioavailability was measured at approximately 45%, suggesting that it may be suitable for oral formulations.

Q & A

Q. What are the key considerations for optimizing Suzuki-Miyaura coupling reactions involving this compound?

The compound's boronic ester group enables cross-coupling with aryl halides. Optimal conditions include:

- Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.5–2 mol%) to balance activity and cost .

- Solvent systems : Dioxane/water mixtures (3:1 v/v) ensure solubility and facilitate biphasic reaction conditions .

- Base choice : K₂CO₃ or Na₂CO₃ (2–3 equiv.) maintains pH for transmetalation .

- Temperature : 55–80°C for 12–24 hours to achieve >90% conversion .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard protocols include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazine ring protons at δ 8.5–9.0 ppm) .

- Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., m/z 285.1 [M+H]⁺) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are common side reactions during its synthesis, and how can they be mitigated?

- Deborylation : Occurs under acidic or high-temperature conditions. Mitigate by using inert atmospheres and avoiding prolonged heating .

- Ester hydrolysis : Minimize by controlling pH (<7) during aqueous workups .

- Byproduct formation : Monitor via TLC and purify via column chromatography (silica gel, EtOAc/hexane) .

Advanced Research Questions

Q. How can computational methods enhance reaction design for derivatives of this compound?

- Density Functional Theory (DFT) : Predict regioselectivity in electrophilic substitutions (e.g., nitration) by analyzing frontier molecular orbitals .

- Molecular Dynamics (MD) : Simulate solvent effects on coupling efficiency to optimize solvent/base combinations .

- Machine Learning : Train models on existing reaction datasets to predict viable substrates for novel cross-couplings .

Q. What strategies resolve contradictory data between spectroscopic and chromatographic analyses?

- Cross-validation : Compare NMR integration ratios with HPLC peak areas to identify impurities .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas for ambiguous peaks .

Q. How do steric and electronic effects of substituents influence its reactivity in cross-coupling?

- Steric hindrance : Bulky groups at the pyrazine 3-position reduce coupling efficiency by ~30% due to hindered Pd coordination .

- Electron-withdrawing groups (e.g., -NO₂): Increase oxidative addition rates but may promote deborylation .

- Meta-substituted aryl halides : Achieve higher yields (85–92%) compared to ortho-substituted analogs (50–60%) .

Q. What are the challenges in detecting trace impurities, and how can they be addressed?

- Detection limits : Use LC-MS/MS (LOQ = 0.1 ppm) to identify genotoxic impurities (e.g., residual Pd) .

- Isolation : Employ preparative HPLC or crystallization to isolate impurities for structural elucidation .

- Stability studies : Monitor degradation under stress conditions (heat, light) to identify labile functional groups .

Q. How can structural modifications improve its application in materials science?

- π-Conjugation extension : Introduce thiophene or pyridine moieties to enhance electronic properties for OLEDs .

- Solubility tuning : Replace methyl ester with PEGylated chains to improve aqueous compatibility .

- Coordination chemistry : Exploit the boronic ester for metal-organic framework (MOF) synthesis .

Methodological Notes

- Experimental Design : Use fractional factorial designs to screen multiple variables (catalyst loading, solvent ratio) efficiently .

- Data Contradiction Analysis : Apply principal component analysis (PCA) to correlate spectral and chromatographic data .

- Safety Protocols : Follow OSHA guidelines for handling boronates (wear nitrile gloves, use fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.